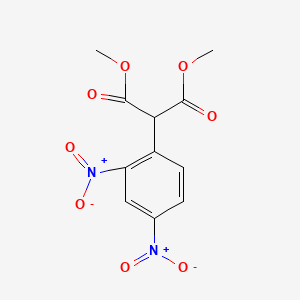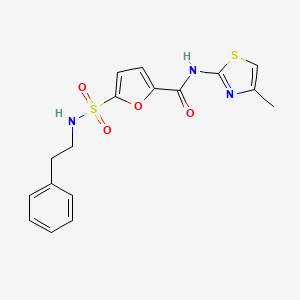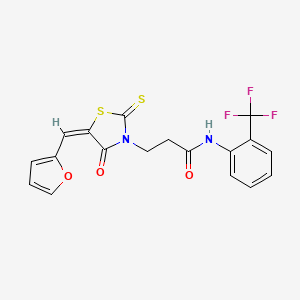
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Mesitylacrylamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole moiety, a cyano group, and a mesityl group, which contribute to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of cytokines and other inflammatory mediators
Vorbereitungsmethoden
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide typically involves a multi-step process. One common method includes the amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation reaction with indole aldehyde . This synthetic route is efficient and yields satisfactory results. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Analyse Chemischer Reaktionen
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular signaling and gene expression are of particular interest.
Vergleich Mit ähnlichen Verbindungen
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide can be compared to other similar compounds, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide and (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide . These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the mesityl group in (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide imparts unique steric and electronic effects, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-13-8-14(2)20(15(3)9-13)24-21(25)16(11-22)10-17-12-23-19-7-5-4-6-18(17)19/h4-10,12,23H,1-3H3,(H,24,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUNLBQJNQJPU-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451534.png)


![N-[1-(furan-2-yl)propan-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2451540.png)

![6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride](/img/structure/B2451544.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2451545.png)

![6-benzyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2451550.png)
![5-[1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2451551.png)
![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)
![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451555.png)
![Tert-butyl (3aR,7aS)-2-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451556.png)
